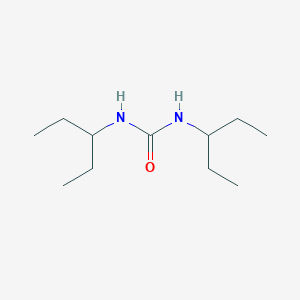
N,N'-bis(1-ethylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(1-ethylpropyl)urea is a chemical compound belonging to the class of N-substituted ureas These compounds are characterized by the substitution of one or both hydrogen atoms in the urea molecule with alkyl or aryl groups N,N’-bis(1-ethylpropyl)urea is specifically substituted with 1-ethylpropyl groups on both nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1-ethylpropyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, producing high yields of N-substituted ureas with high chemical purity. The reaction conditions typically involve mixing the amine with potassium isocyanate in water, followed by filtration or extraction to isolate the product .
Industrial Production Methods
Industrial production of N,N’-bis(1-ethylpropyl)urea often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate or carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . Although this method is not environmentally friendly or safe, it is still widely used due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(1-ethylpropyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of halogenated ureas.
Applications De Recherche Scientifique
N,N’-bis(1-ethylpropyl)urea has several scientific research applications:
Mécanisme D'action
The mechanism of action of N,N’-bis(1-ethylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(1-ethylpropyl)-perylene-3,4,9,10-tetracarboxylic diimide: Used in organic solar cells.
N,N’-disubstituted bis-ureas containing a 4-(trifluoromethoxy)phenyl fragment: Investigated as inhibitors of human soluble epoxide hydrolase.
Uniqueness
N,N’-bis(1-ethylpropyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in various applications, from chemical synthesis to potential therapeutic uses, sets it apart from other similar compounds .
Propriétés
Numéro CAS |
823235-98-9 |
|---|---|
Formule moléculaire |
C11H24N2O |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
1,3-di(pentan-3-yl)urea |
InChI |
InChI=1S/C11H24N2O/c1-5-9(6-2)12-11(14)13-10(7-3)8-4/h9-10H,5-8H2,1-4H3,(H2,12,13,14) |
Clé InChI |
OAWZCSXMZJOOJG-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)NC(=O)NC(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



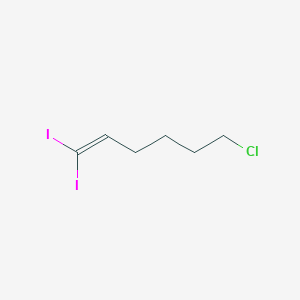
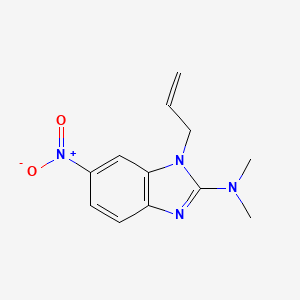
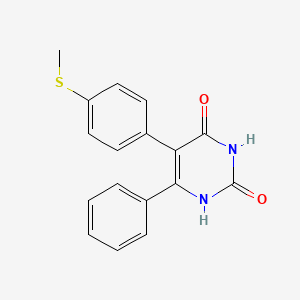
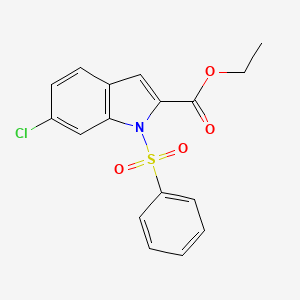
![Benzoic acid;[3,5-bis[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14216262.png)
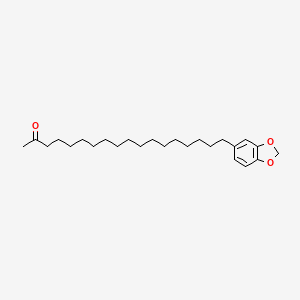
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methoxyphenyl)-](/img/structure/B14216269.png)
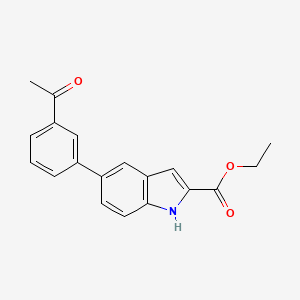
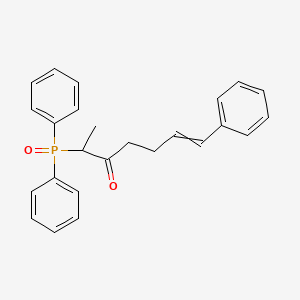
![2,2'-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B14216302.png)


![9,10-Dimethoxy-1,4-dimethyl-6,7-dihydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14216331.png)
